(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a complex organic compound with significant potential in chemical and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 361.401 g/mol. This compound is characterized by the presence of cyano groups, a prop-2-enamide structure, and methoxy-substituted phenyl groups, which contribute to its unique chemical properties and biological activities.
The compound is sourced from various chemical databases, including PubChem, where it is cataloged under the identifier 502900-48-3. The purity of commercially available samples typically exceeds 95%.
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide can be achieved through several synthetic routes. A common method involves:
Technical details regarding reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity.
The molecular structure of (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide features:
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C#N)C#N)OC
RLWPDCBKOHAVFK-WQRHYEAKSA-N
.The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is not fully elucidated but is thought to involve:
Data from biological assays would be necessary to confirm specific interactions and elucidate detailed mechanisms.
Experimental studies would provide insights into melting point, boiling point, and reactivity under various conditions .
(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide has potential applications in:
Further research into its biological activity and potential therapeutic applications will enhance understanding and utilization in scientific fields .
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4